molecular formula C27H24N2O5 B1363557 Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid CAS No. 204321-85-7

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid

Cat. No. B1363557
CAS RN: 204321-85-7
M. Wt: 456.5 g/mol
InChI Key: YTWZZGPYBGALGM-UUOWRZLLSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid” is characterized by its chirality and the presence of the Fmoc group, which is crucial for its role in peptide synthesis .


Chemical Reactions Analysis

This compound is involved in various chemical reactions, particularly in peptide bond formation, where its Fmoc group is removed under basic conditions to allow coupling reactions. Its guanidino group can participate in hydrogen bonding and ionic interactions, which are vital for the biological activity of peptides.


Physical And Chemical Properties Analysis

“Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid” is a white powder . It should be stored at 0-8°C .

Scientific Research Applications

Applications in Nonlinear Optical (NLO) Chromophore Synthesis

One application of such derivatives is in the sequential synthesis of main-chain NLO oligomers containing 4-dialkylamino-4'-(alkylsulfonyl)azobenzene chromophores. These oligomers are synthesized using a protected ω-secondary amino carboxylic acid monomer, where the carboxylic group is protected as a benzyl ester, and the N-benzyl secondary amino group is protected with an Fmoc group. This process involves selective deprotection and coupling steps to yield protected dimers and tetramers, which are then fully characterized for their potential in NLO applications (Huang, Zhang, Dalton, & Weber, 2000).

Role in Peptide Alcohol Synthesis

Another study utilized dihydropyran-2-carboxylic acid as a novel bifunctional linker for the solid-phase synthesis of peptide alcohols using the Fmoc strategy. This demonstrates the versatility of Fmoc-protected compounds in facilitating the synthesis of complex peptide structures, such as octreotide, highlighting their importance in the creation of therapeutic peptides (Hsieh, Wu, & Chen, 1998).

Synthesis of Protected Non-Proteinogenic Amino Acids

Furthermore, the synthesis of protected non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid (l-Dap), utilizes Fmoc as a base-labile protecting group. This synthesis involves reductive amination processes and the introduction of carboxyl groups, showcasing the role of Fmoc-protected derivatives in the preparation of amino acids that are not found in proteins but are useful in research and drug development (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).

Fabrication of Functional Materials

Moreover, amino acids and short peptides modified with the Fmoc group exhibit significant self-assembly features, making them useful in the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which can be leveraged for applications in cell cultivation, bio-templating, and drug delivery, among others (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Safety and Hazards

The safety information for this compound includes hazard statements H315-H319-H335 . Precautionary measures include P280-P305+P351+P338 . It’s recommended to store the compound in a sealed, dry environment at 2-8°C .

properties

IUPAC Name

(2S,4S)-1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c30-25(17-8-2-1-3-9-17)29-15-18(14-24(29)26(31)32)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,33)(H,31,32)/t18-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWZZGPYBGALGM-UUOWRZLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373258
Record name Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid

CAS RN

204321-85-7
Record name Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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